1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride
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Overview
Description
1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a cyclohexanol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylpiperazine with cyclohexanone under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine Dihydrochloride: Shares a similar structure but lacks the cyclohexanol moiety.
1-(4-Chlorophenyl)piperazine: Similar piperazine ring but with a chlorine atom instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a fluorine atom .
Uniqueness
1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to the combination of its fluorophenyl group, piperazine ring, and cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H27FN2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27FN2O/c19-16-6-4-15(5-7-16)17(14-21-12-10-20-11-13-21)18(22)8-2-1-3-9-18/h4-7,17,20,22H,1-3,8-14H2 |
InChI Key |
IQHHTOSZORUSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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